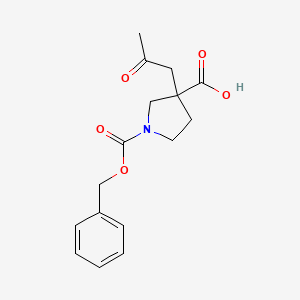

N-cinnamylvaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cinnamylvaline is a compound that is not directly mentioned in the provided papers, but it can be inferred to be related to the field of chiral ligands and organic synthesis. The papers provided discuss related compounds and reactions that involve cinnamyl groups and their applications in synthesis and biological activity.

Synthesis Analysis

The first paper discusses the synthesis of chiral phosphine-internal olefin hybrid type ligands, specifically N-1-adamantyl-N-cinnamylaniline derivatives. These compounds were synthesized and showed high enantioselectivities when used in palladium-catalyzed asymmetric allylic alkylation of indoles, with enantioselectivities reaching up to 98% ee . This indicates that similar synthetic strategies could potentially be applied to the synthesis of this compound, aiming for high chiral purity in the final product.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of N-cinnamylaniline derivatives is mentioned. These derivatives possess C(aryl)-N(amine) bond axial chirality , which is a structural feature that could influence the molecular interactions and reactivity of this compound. The chirality is a crucial aspect of the molecular structure that can affect the compound's application in asymmetric synthesis.

Chemical Reactions Analysis

The second paper describes the ene reaction of nitrosocarbonyl mesitylene with cinnamyl alcohol, leading to the formation of 5-hydroxy-isoxazolidine . This reaction showcases the reactivity of cinnamyl alcohol, which is a related compound to this compound. The ability of cinnamyl groups to participate in such reactions could imply that this compound may also undergo similar chemical transformations, potentially leading to the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the papers do discuss the properties of related compounds. For instance, the synthesized 5-acetoxy-isoxazolidine, derived from the ene reaction with cinnamyl alcohol, serves as a synthon for further chemical modifications . This suggests that the physical and chemical properties of compounds containing the cinnamyl moiety can be manipulated through chemical synthesis to achieve desired reactivity and biological activity.

科学的研究の応用

Antimicrobial Activity

Antimycobacterial Activity

Cinnamaldehyde has demonstrated significant antimycobacterial activity, comparable to ethambutol, a first-line anti-tuberculosis antibiotic. The cell membrane stress sensing and envelope preserving systems are activated in Mycobacterium tuberculosis cells exposed to cinnamaldehyde, indicating a potential mechanism of action for its antimicrobial effects (Sawicki et al., 2018).

Modulation of Biological Membranes

Phosphatidylethanolamine Binding

Studies on cinnamycin (Ro 09-0198), a tetracyclic peptide antibiotic related to cinnamaldehyde, reveal its specific binding to phosphatidylethanolamine (PE) in biological membranes. This interaction is important for monitoring the transbilayer movement of PE during cell division and apoptosis, indicating the potential for N-cinnamylvaline and related compounds to affect membrane dynamics and cellular processes (Machaidze et al., 2002).

Antioxidant and Anti-inflammatory Properties

Cardioprotective Effects

Cinnamic acid and cinnamic aldehyde, structurally related to this compound, have shown cardioprotective effects in rat models of ischemic myocardial injury. This protection is attributed to their antioxidant and anti-inflammatory properties, suggesting a potential area of research for this compound in cardiovascular health (Song et al., 2013).

Anticancer Potential

HDAC Enzyme Inhibition

Novel bio-isosters of cinnamyl sulfonamide hydroxamate, structurally related to this compound, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The hydroxamate derivatives of cinnamyl sulfonamide are reported inhibitors of the HDAC enzyme, indicating potential anticancer activity through enzyme inhibition and activation of the intrinsic mitochondrial apoptotic pathway (Reddy et al., 2015).

作用機序

Target of Action

Similar compounds such as synthetic cinnamides and cinnamates have been shown to exhibit antimicrobial activity, suggesting potential targets within pathogenic fungi and bacteria .

Mode of Action

Related compounds have been shown to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the microbial cell wall or membrane, leading to cell death .

Biochemical Pathways

It’s worth noting that similar compounds have been associated with the kynurenine pathway, which plays a pivotal role in various neurologic and psychiatric diseases as well as inflammatory bowel disease .

Result of Action

Similar compounds have been associated with various effects, such as inducing intracellular acidosis in vascular endothelial cells, inhibiting nitric oxide and prostacyclin generation, and producing proatherogenic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets.

特性

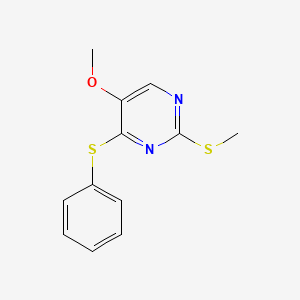

IUPAC Name |

3-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(2)13(14(16)17)15-10-6-9-12-7-4-3-5-8-12/h3-9,11,13,15H,10H2,1-2H3,(H,16,17)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVKXHHHEIEDHS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)NC/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)